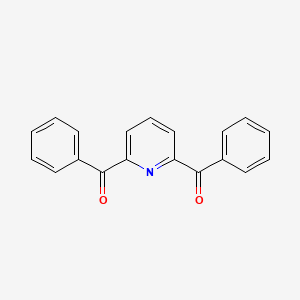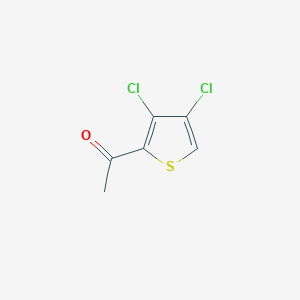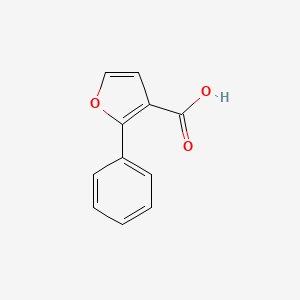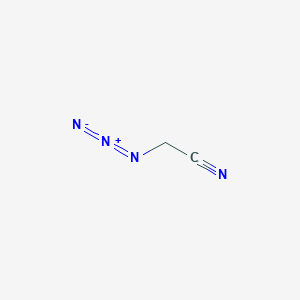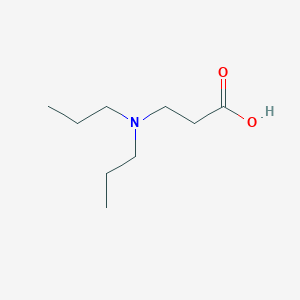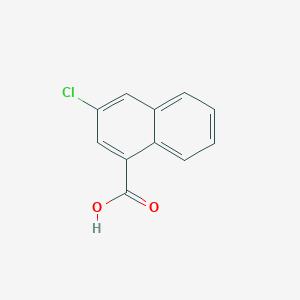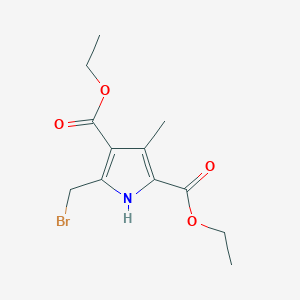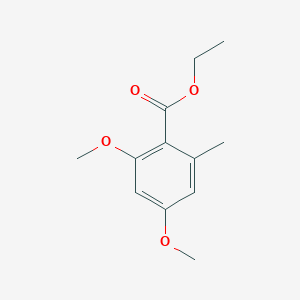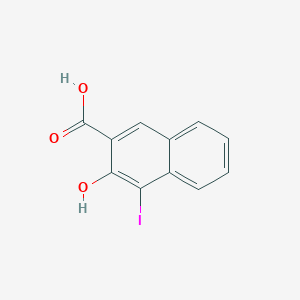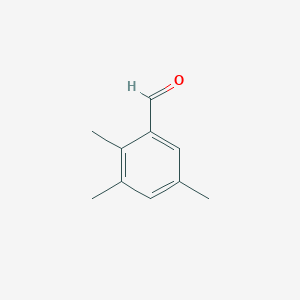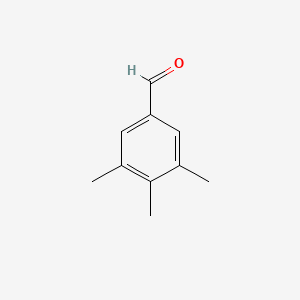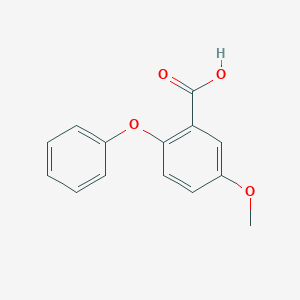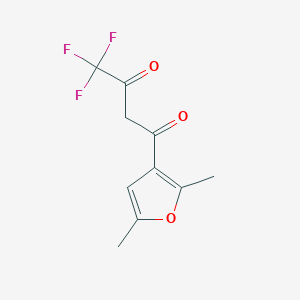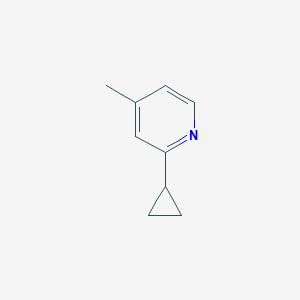
2-Cyclopropyl-4-methyl-pyridine
Übersicht
Beschreibung
2-Cyclopropyl-4-methyl-pyridine is an organic compound with the molecular formula C9H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring of six atoms with alternating single and double bonds .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-4-methyl-pyridine consists of a pyridine ring with a methyl group attached to the 4-position and a cyclopropyl group attached to the 2-position . The exact mass of the molecule is 133.08900 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropyl-4-methyl-pyridine are not detailed in the literature, it’s plausible that it could participate in reactions typical of pyridine derivatives. For instance, it could undergo Suzuki–Miyaura coupling, a reaction that involves the formation of a new carbon-carbon bond .Wissenschaftliche Forschungsanwendungen
Structure-Activity Studies
- Cognition-Enhancing Properties: 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound related to 2-Cyclopropyl-4-methyl-pyridine, has shown positive effects in rodent and primate models for cognitive enhancement. It's part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands and has a reduced tendency to activate peripheral ganglionic type receptors, making it a potential treatment for cognitive disorders (Lin et al., 1997).
Bioactivity and Inhibition Studies
- Topoisomerase II Inhibitory Activity: Derivatives of cyclopropyl pyridines, including compounds like 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have demonstrated inhibitory activity against mammalian topoisomerase II, an enzyme involved in DNA replication and transcription. This indicates potential applications in cancer research and treatment (Wentland et al., 1993).
Synthesis and Chemical Properties
- One-Pot Synthesis of Pyridines: A study describes a one-pot synthesis method for pyridines from the reaction of dialkyl acyclic/cyclic ketones with propargylamine, involving sequential amination, annulation, and aromatization. This method could be applied to the synthesis of compounds related to 2-Cyclopropyl-4-methyl-pyridine (Abbiati et al., 2003).
Spectroscopy and Material Science
- Infrared and Raman Spectroscopy of Cyclopropyl Pyridyl Ketones: Research into the spectroscopic properties of cyclopropyl pyridyl ketones, which include compounds structurally similar to 2-Cyclopropyl-4-methyl-pyridine, has been conducted to understand their molecular structure and behavior (Forrest et al., 1976).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-4-5-10-9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKQOFRFFZSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481976 | |
| Record name | 2-CYCLOPROPYL-4-METHYL-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-methyl-pyridine | |
CAS RN |
58173-56-1 | |
| Record name | 2-CYCLOPROPYL-4-METHYL-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



